Backbone Topology: β-Guanidino-Alanine vs. δ-Guanidino-Arginine Alters Side-Chain Length and Conformational Landscape
Fmoc-(3,(Mtr)Guanidino)-Ala-OH incorporates the guanidino group at the β-carbon of alanine, yielding a side-chain length of 2 covalent bonds from Cα to the guanidino carbon (Cα–Cβ–Nguanidino), compared to 4 bonds in natural arginine (Cα–Cβ–Cγ–Cδ–Nguanidino). This structural compression eliminates two methylene rotatable bonds, reducing the side-chain conformational degrees of freedom and constraining the spatial presentation of the guanidinium cation. Conformationally constrained arginine mimetics with shortened side chains have been shown to alter peptide backbone geometry and modulate molecular recognition events in SH3 domain ligands [1]. The Mtr protecting group on this scaffold adds a molecular weight contribution of approximately 241 g/mol to the side chain, yielding a total molecular weight of 580.65 g/mol—approximately 28 g/mol lighter than Fmoc-Arg(Mtr)-OH (608.7 g/mol) [2], reflecting the absence of the arginine γ- and δ-methylenes.
| Evidence Dimension | Side-chain length from Cα to guanidino carbon (number of covalent bonds) |
|---|---|
| Target Compound Data | 2 covalent bonds (Cα–Cβ–Nguanidino); MW 580.65 g/mol |
| Comparator Or Baseline | Fmoc-Arg(Mtr)-OH: 4 covalent bonds (Cα–Cβ–Cγ–Cδ–Nguanidino); MW 608.7 g/mol. Fmoc-Arg(Pbf)-OH: 4 covalent bonds; MW 648.8 g/mol. |
| Quantified Difference | Side-chain shortened by 2 bonds (~2.5–3.0 Å reduction in fully extended length); molecular weight reduced by 28 g/mol vs. Fmoc-Arg(Mtr)-OH and 68 g/mol vs. Fmoc-Arg(Pbf)-OH. |
| Conditions | Structural comparison based on molecular formula and covalent topology; conformational impact inferred from class of β-substituted arginine mimetics. |
Why This Matters
The shortened side chain alters the conformational and steric profile of guanidinium presentation, which is critical when engineering peptides for specific protein–ligand or protein–nucleic acid interactions where arginine side-chain geometry determines binding affinity and selectivity.
- [1] Lorenz, K.B. & Diederichsen, U. (2003). Nucleo amino acids as arginine mimetics in cyclic peptides. Letters in Peptide Science, 10(2), 111-117. DOI: 10.1023/B:LIPS.0000009881.23478.6c. Demonstrates that constraining the guanidino side-chain presentation alters peptide recognition properties. View Source
- [2] PubChem. Fmoc-Arg(Mtr)-OH. CID 3010428. Molecular Formula: C31H36N4O7S, MW: 608.7 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/98930-01-9 View Source
